RU-301 Exhibits Superior Kinome Selectivity vs. ATP-Competitive Inhibitor R428
In a direct head-to-head comparison using KinomeScan™ profiling, RU-301 demonstrated significantly fewer off-target kinase interactions than the ATP-competitive Axl inhibitor R428 [1]. This difference in kinome selectivity is critical for reducing off-target pharmacological effects in complex biological systems.
| Evidence Dimension | Kinome Selectivity (Number of off-target kinases bound) |
|---|---|
| Target Compound Data | Minimal off-target binding |
| Comparator Or Baseline | R428 (ATP-competitive Axl inhibitor) shows broad off-target binding |
| Quantified Difference | RU-301 shows a dramatically cleaner kinome profile than R428. |
| Conditions | KinomeScan™ profiling in a panel of human kinases |
Why This Matters
This superior selectivity profile of RU-301 is crucial for researchers requiring high-confidence target engagement data without the confounding effects of polypharmacology, ensuring more interpretable results in mechanistic studies.
- [1] Kim, M. S., Lee, W. S., & Jeong, J. (2017). Identification of a novel small molecule inhibitor targeting the interaction between Gas6 and the TAM receptors. Scientific Reports, 7, 43908. View Source
